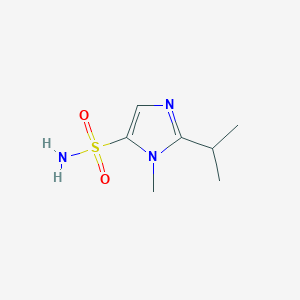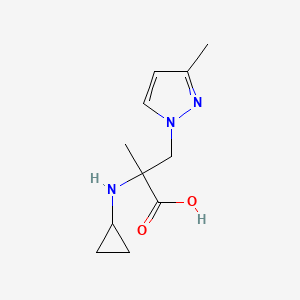
2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzothiophene ring fused with a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydro-1-benzothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a fully saturated thiophene ring.
Substitution: The boronic ester moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura cross-coupling.
科学的研究の応用
2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydro-1-benzothiophen-5-yl)acetic acid
- 2-(4-Benzyl-1-piperidinyl)-1-(2,3-dihydro-1-benzothiophen-5-yl)-1-propanol
- 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. This compound’s stability and reactivity under various conditions make it a versatile reagent in organic synthesis.
特性
分子式 |
C14H19BO2S |
|---|---|
分子量 |
262.2 g/mol |
IUPAC名 |
2-(2,3-dihydro-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BO2S/c1-13(2)14(3,4)17-15(16-13)11-5-6-12-10(9-11)7-8-18-12/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
UIMYZDKEXVDSSR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)






![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)

![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
